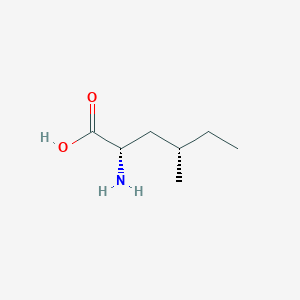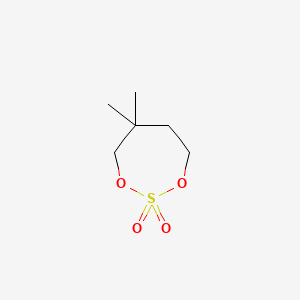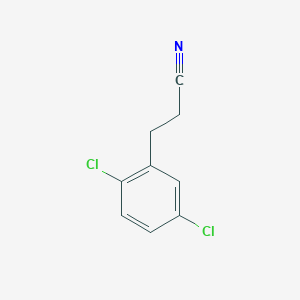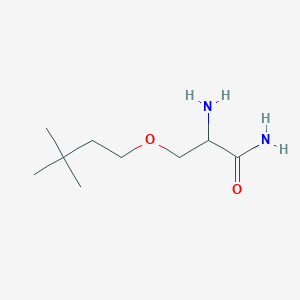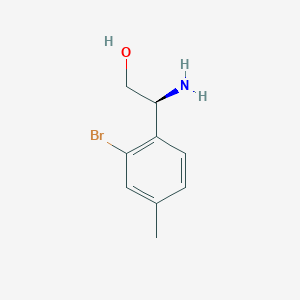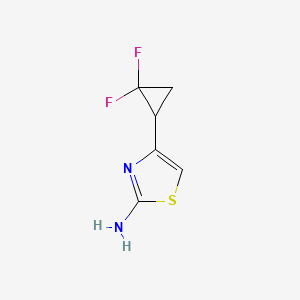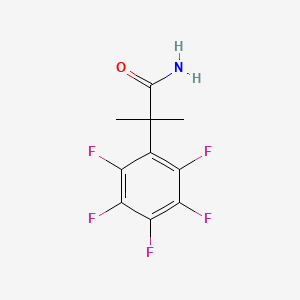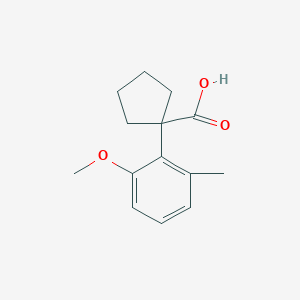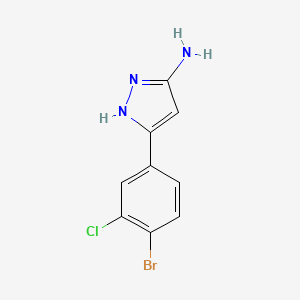
3-(2-Oxopiperidin-4-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxopiperidin-4-yl)propanoic acid is an organic compound that features a piperidine ring with a ketone group at the second position and a propanoic acid moiety attached to the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopiperidin-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .
Industrial Production Methods
Industrial production methods for 3-(2-Oxopiperidin-4-yl)propanoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the cyclization and dehydration processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Oxopiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(2-Oxopiperidin-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2-Oxopiperidin-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(2-Oxopiperidin-4-yl)propanoic acid include other piperidine derivatives and compounds with similar structural features, such as:
- 3-(2-Oxopiperidin-4-yl)butanoic acid
- 3-(2-Oxopiperidin-4-yl)pentanoic acid
- 3-(2-Oxopiperidin-4-yl)hexanoic acid
Uniqueness
What sets 3-(2-Oxopiperidin-4-yl)propanoic acid apart from these similar compounds is its specific structural configuration and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
3-(2-oxopiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13NO3/c10-7-5-6(3-4-9-7)1-2-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) |
Clave InChI |
OOKOOUHKHQARDI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)CC1CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
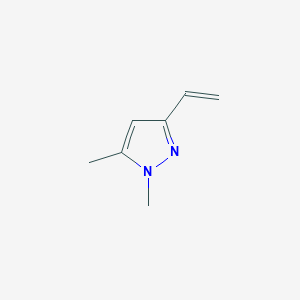
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)
